

Benchmarking Butyl 3-chloropropylsulfonate: A Comparative Guide to Known Drug Impurities

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Compound of Interest

Compound Name: *Butyl 3-chloropropylsulfonate*

Cat. No.: *B028797*

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For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and manufacturing, the control of impurities is a critical aspect of ensuring drug safety and efficacy. Genotoxic impurities (GTIs), even at trace levels, pose a significant risk due to their potential to damage DNA and cause mutations. Sulfonate esters are a class of compounds that are often flagged as potential genotoxic impurities (PGIs) due to their chemical reactivity. This guide provides a comparative analysis of **Butyl 3-chloropropylsulfonate**, a sulfonate ester of potential concern, against two well-established benchmark genotoxic impurities: Methyl Methanesulfonate (MMS) and Ethyl Methanesulfonate (EMS).

This comparison is based on their physicochemical properties, analytical detection methodologies, and the established regulatory framework for controlling such impurities. The data presented here is intended to assist researchers and drug development professionals in establishing appropriate analytical strategies and risk assessments for **Butyl 3-chloropropylsulfonate**.

Physicochemical Properties: A Comparative Overview

Understanding the physicochemical properties of a potential impurity is fundamental to developing appropriate analytical methods for its detection and quantification. The following

table summarizes the key properties of **Butyl 3-chloropropylsulfonate** and the benchmark impurities, MMS and EMS.

Property	Butyl 3-chloropropylsulfonate	Methyl Methanesulfonate (MMS)	Ethyl Methanesulfonate (EMS)
Molecular Formula	C ₇ H ₁₅ ClO ₃ S	C ₂ H ₆ O ₃ S[1][2]	C ₃ H ₈ O ₃ S[3]
Molecular Weight	214.71 g/mol	110.13 g/mol [1][2]	124.16 g/mol [3]
Boiling Point	Not readily available	202-203 °C[1][2]	213 °C[3]
Melting Point	Not readily available	20 °C[4]	<25 °C[5]
Solubility	Expected to be soluble in organic solvents.	Soluble in water (200 g/L at 20°C), DMSO (slightly).[1][6]	Miscible with water.[5]
Density	Not readily available	1.3 g/mL at 25 °C[1][6]	1.206 g/mL at 20 °C[5]
CAS Number	146475-47-0	66-27-3[2]	62-50-0[5]

Analytical Methodologies for Detection and Quantification

The detection of sulfonate esters at trace levels, as required for genotoxic impurities, necessitates highly sensitive and specific analytical methods. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are the most commonly employed techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like sulfonate esters. The following is a general protocol that can be adapted for the comparative analysis of **Butyl 3-chloropropylsulfonate**, MMS, and EMS.

Experimental Protocol: GC-MS Analysis of Sulfonate Esters

- Sample Preparation:
 - Accurately weigh approximately 100 mg of the drug substance into a suitable vial.
 - Add 1 mL of a suitable organic solvent (e.g., dichloromethane, ethyl acetate).
 - Vortex for 1 minute to dissolve the sample.
 - If necessary, centrifuge to separate any undissolved excipients.
 - Transfer the clear supernatant to a GC vial for analysis.
 - Prepare calibration standards of **Butyl 3-chloropropylsulfonate**, MMS, and EMS in the same solvent at concentrations bracketing the expected impurity levels.
- GC-MS Instrumentation and Conditions:
 - Gas Chromatograph: Agilent 7890B or equivalent.
 - Mass Spectrometer: Agilent 5977B or equivalent.
 - Column: DB-5ms (30 m x 0.25 mm, 0.25 μ m film thickness) or equivalent.
 - Inlet Temperature: 250 °C.
 - Injection Volume: 1 μ L (splitless mode).
 - Oven Temperature Program:
 - Initial temperature: 50 °C, hold for 2 minutes.
 - Ramp: 10 °C/min to 280 °C.
 - Hold at 280 °C for 5 minutes.
 - Carrier Gas: Helium at a constant flow of 1.2 mL/min.
 - MS Transfer Line Temperature: 280 °C.

- Ion Source Temperature: 230 °C.
- Quadrupole Temperature: 150 °C.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity.
 - MMS: m/z 79, 95, 110.
 - EMS: m/z 79, 97, 124.
 - **Butyl 3-chloropropylsulfonate**: (To be determined by initial full scan analysis of a standard).
- Data Analysis:
 - Identify the peaks of MMS, EMS, and **Butyl 3-chloropropylsulfonate** based on their retention times and characteristic ions.
 - Quantify the impurities using the calibration curves generated from the standards.

High-Performance Liquid Chromatography (HPLC)

For less volatile or thermally labile sulfonate esters, or as an orthogonal technique, HPLC with UV or mass spectrometric detection is a suitable alternative.

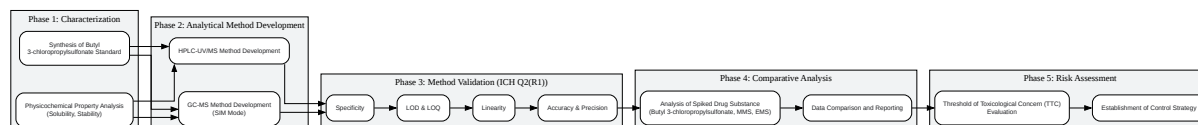
Experimental Protocol: HPLC-UV Analysis of Sulfonate Esters

- Sample Preparation:
 - Accurately weigh approximately 10 mg of the drug substance into a suitable volumetric flask.
 - Dissolve and dilute to volume with the mobile phase.
 - Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

- Prepare calibration standards of **Butyl 3-chloropropylsulfonate**, MMS, and EMS in the mobile phase.
- HPLC Instrumentation and Conditions:
 - HPLC System: Agilent 1260 Infinity II or equivalent with a Diode Array Detector (DAD).
 - Column: C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 μ m).
 - Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
 - Gradient Program:
 - 0-5 min: 10% B
 - 5-20 min: 10% to 90% B
 - 20-25 min: 90% B
 - 25-26 min: 90% to 10% B
 - 26-30 min: 10% B
 - Flow Rate: 1.0 mL/min.
 - Column Temperature: 30 °C.
 - Injection Volume: 10 μ L.
 - Detection: UV at 210 nm.
- Data Analysis:
 - Identify the peaks of the impurities based on their retention times.
 - Quantify the impurities using the calibration curves.

Logical Workflow for Benchmarking

The process of benchmarking **Butyl 3-chloropropylsulfonate** against known drug impurities involves a structured approach, from initial assessment to final risk evaluation.

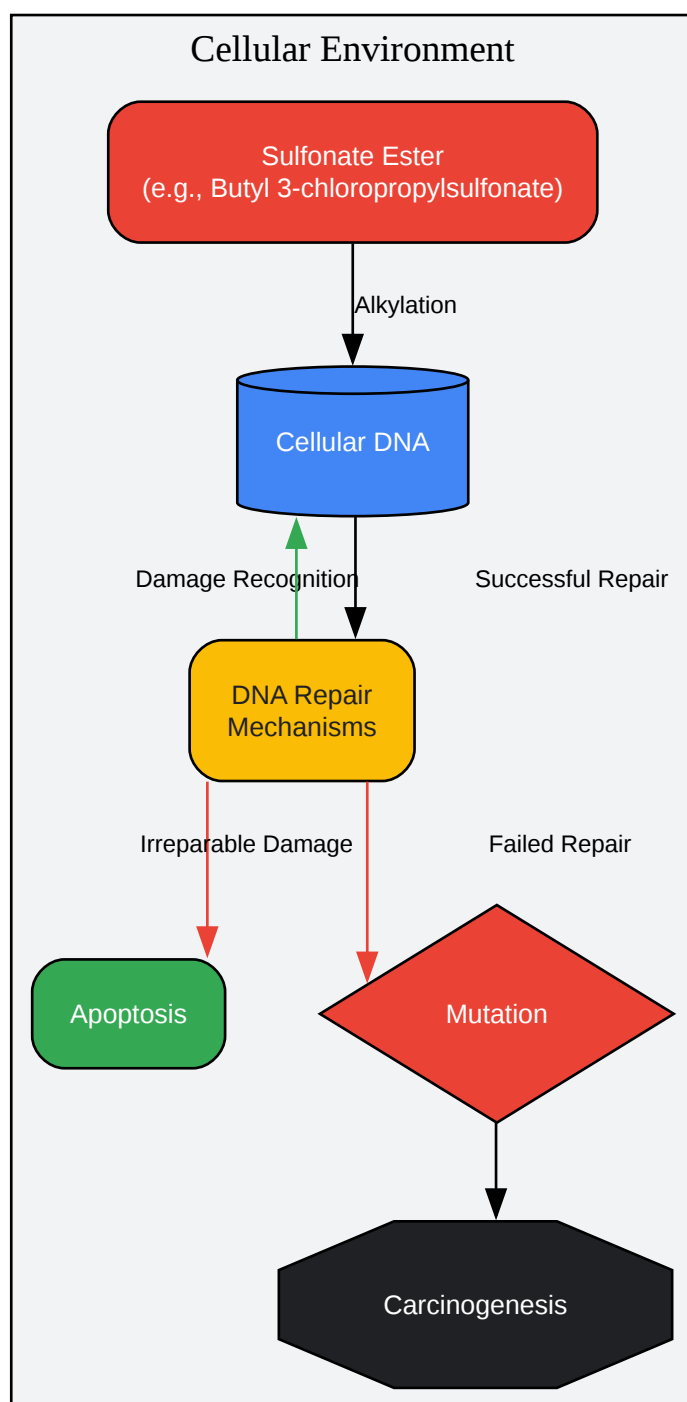


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Caption: Workflow for benchmarking **Butyl 3-chloropropylsulfonate**.

Signaling Pathway of Genotoxicity

The genotoxicity of sulfonate esters like **Butyl 3-chloropropylsulfonate**, MMS, and EMS stems from their ability to act as alkylating agents. They can transfer their alkyl group to nucleophilic sites on the DNA, leading to DNA damage and potential mutations.



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Caption: Simplified pathway of sulfonate ester-induced genotoxicity.

Conclusion

The benchmarking of **Butyl 3-chloropropylsulfonate** against well-characterized genotoxic impurities such as MMS and EMS is a crucial step in the risk assessment and control of this potential impurity in pharmaceutical products. The analytical methodologies outlined in this guide, including GC-MS and HPLC, provide a robust framework for the detection and quantification of these compounds at the stringent levels required by regulatory agencies. By following a systematic workflow encompassing characterization, method development and validation, and comparative analysis, researchers and drug development professionals can effectively evaluate the risk posed by **Butyl 3-chloropropylsulfonate** and establish appropriate control strategies to ensure the safety and quality of pharmaceutical products.

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